N-Phenylpropanamide
Overview
Description
N-Phenylpropanamide is a chemical compound that has been the subject of various research studies due to its interesting chemical and physical properties. It serves as a core structure for the synthesis of various derivatives with potential applications in different fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of N-Phenylpropanamide derivatives has been explored in several studies. For instance, a one-pot synthesis method for enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives was developed, which involved the amide formation using Vilsmeier reagent . Additionally, derivatives of N-phenylpropanamide have been synthesized by reacting with electrophiles to produce chiral hexahydro-4-pyrimidinones and oxazolidines . These methods highlight the versatility of N-Phenylpropanamide as a precursor for various chemoselective reactions.
Molecular Structure Analysis
The molecular structure of N-Phenylpropanamide and its derivatives has been extensively studied using techniques such as X-ray diffraction, IR spectroscopy, NMR spectroscopy, and computational methods. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a derivative, was determined to crystallize in the triclinic space group with a chair conformation for the cyclohexane ring . Similarly, the structure of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was characterized and supported by DFT calculations .
Chemical Reactions Analysis
N-Phenylpropanamide derivatives undergo various chemical reactions, leading to the formation of different products depending on the reactants and conditions. The chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with dihaloalkanes and aldehydes have been studied, resulting in the formation of hexahydro-4-pyrimidinones or oxazolidines . These reactions are influenced by the nucleophilic centers present in the molecule and can be explained by ab initio calculations.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Phenylpropanamide derivatives have been characterized through various spectroscopic and computational studies. The vibrational frequencies, NMR chemical shifts, and electronic properties such as excitation energies and oscillator strengths have been computed and compared with experimental data . The intermolecular interactions, such as hydrogen bonding and π-interactions, play a significant role in the stability of these compounds . Additionally, the molecular electrostatic potential surfaces have been analyzed to identify interaction sites within the molecule .
Scientific Research Applications
Spectroscopic and Computational Studies
N-Phenylpropanamide has been extensively studied for its structural, vibrational, magnetic, and electronic properties. Öztürk et al. (2019) conducted experimental and theoretical analyses, including molecular geometry optimization, vibrational wavenumbers, NMR chemical shifts, frontier molecular orbitals, and UV-Vis. wavelengths. They used DFT/B3LYP method for computations, providing valuable insights into the molecular structure and interactions of N-phenylpropanamide, particularly focusing on its N-H…O intermolecular hydrogen bond interaction in crystal packing (Öztürk et al., 2019).
Herbicidal Activity
In the realm of agriculture, N-phenylpropanamide has shown potential as a bioherbicide. Priyadharsini et al. (2013) isolated N-phenylpropanamide from Streptomyces sp. KA1-3 and tested its herbicidal activity against certain weeds. Their findings suggest that it can inhibit seed germination significantly, indicating its potential use in weed management (Priyadharsini, Dhanasekaran, & Kanimozhi, 2013).
Chemoselective Reactions
N-Phenylpropanamide derivatives have been studied for their reactivity in chemoselective reactions. Hajji et al. (2002) explored the reactivity of certain N-phenylpropanamide compounds against various electrophiles, leading to the synthesis of hexahydro-4-pyrimidinones or oxazolidines. This research is significant for the development of new methods in synthetic chemistry (Hajji et al., 2002).
Antimicrobial Evaluation
The antimicrobial potential of derivatives of N-phenylpropanamide has been a subject of research. Fuloria et al. (2009) synthesized various derivatives and assessed their antibacterial and antifungal activities. This study highlights the potential of N-phenylpropanamide derivatives in developing new antimicrobial agents (Fuloria et al., 2009).
Pharmaceutical and Biological Activities
N-Phenylpropanamide and its derivatives have been investigated for various pharmaceutical and biological activities. For instance, Carvalho et al. (2015) reviewed the anticancer potential of phenylpropanoids and derivatives found in essential oils, highlighting their diverse pharmacological activities and applications in the pharmaceutical industry (Carvalho et al., 2015).
Synthesis and NF-κB Inhibitory Activities
N-Phenylpropanamide derivatives have been synthesized and evaluated for their inhibitory activities on NF-κB transcriptional activity. Choi et al. (2015) synthesized a series of N-substitutedaryl-3-phenylpropanamide derivatives and tested their activities, contributing to the understanding of the molecular mechanisms of inflammation and potential therapeutic applications (Choi, Kim, Jung, & Lee, 2015).
Applications in Food, Pharmaceutical, and Cosmetic Industries
Neelam et al. (2020) provided a comprehensive overview of the applications of phenylpropanoids and their derivatives in various industries, including food, pharmaceutical, and cosmetics. This review covers the biosynthesis, occurrence, and biological activities of these compounds, emphasizing their multifunctional roles and potential industrial applications (Neelam, Khatkar, & Sharma, 2020).
Future Directions
While specific future directions for N-Phenylpropanamide are not mentioned in the search results, the compound’s use as a reference standard in the pharmaceutical industry suggests it may continue to play a role in drug development and testing. Additionally, the study of its metabolic pathways and the synthesis of its analogs could provide valuable information for the development of new pharmaceuticals .
properties
IUPAC Name |
N-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHRQJQJODGZHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060721 | |
Record name | N-Phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenylpropanamide | |
CAS RN |
620-71-3 | |
Record name | N-Phenylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=620-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Phenylpropanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Phenylpropionamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58952 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanamide, N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propionanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.683 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-PHENYLPROPANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYP5ZQI00T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.